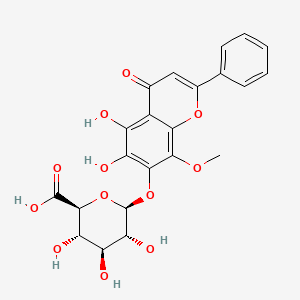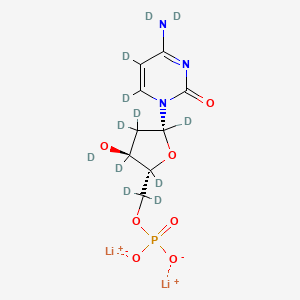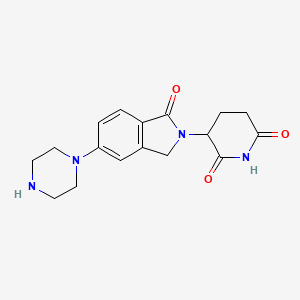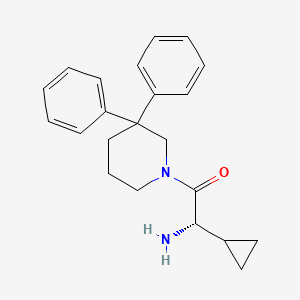
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
LBG30300 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include derivatives with modified functional groups that retain the core cyclopropane structure
Scientific Research Applications
LBG30300 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of mGlu2 receptor agonists.
Biology: Researchers use LBG30300 to investigate the role of mGlu2 receptors in modulating synaptic transmission and plasticity.
Medicine: The compound is being explored for its therapeutic potential in treating central nervous system disorders such as anxiety, depression, and schizophrenia.
Industry: LBG30300 is utilized in the development of new pharmacological agents targeting mGlu2 receptors
Mechanism of Action
LBG30300 exerts its effects by selectively binding to and activating mGlu2 receptors. This activation leads to a conformational change in the receptor, which in turn modulates downstream signaling pathways involved in neurotransmission. The compound’s selectivity for mGlu2 over other mGlu receptor subtypes is attributed to its unique binding mode, which involves specific interactions with key amino acid residues in the receptor .
Comparison with Similar Compounds
LBG30300 is unique among mGlu2 receptor agonists due to its high potency and selectivity. Similar compounds include:
LY354740: Another mGlu2 receptor agonist with lower selectivity compared to LBG30300.
LY379268: A potent mGlu2/3 receptor agonist but with less subtype selectivity.
JNJ-40411813: An mGlu2 receptor agonist with different pharmacokinetic properties
LBG30300 stands out due to its picomolar potency and excellent selectivity for mGlu2 receptors, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C8H11NO6 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1 |
InChI Key |
PQFJICGWSAKMIG-RARCZQNLSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)






![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)
